molecular formula C18H17N5O3S B4721477 methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate

methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate

Cat. No. B4721477
M. Wt: 383.4 g/mol
InChI Key: AKTZYKWCQWEWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic molecule that is widely used in the field of biomedical research due to its unique properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate is not fully understood, but it is believed to act through several different pathways. methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate has been shown to interact with various cellular signaling pathways, including the MAPK/ERK and NF-kB pathways. It has also been shown to inhibit the activity of certain enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate has several advantages for use in laboratory experiments. It is a synthetic molecule that can be easily synthesized and purified, making it a cost-effective research tool. methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate also has a wide range of biological activities, making it useful for studying various cellular processes. However, methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate also has limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.

Future Directions

There are several future directions for research on methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate. One area of interest is the development of novel methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the potential therapeutic applications of methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Overall, methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate is a promising research tool with a wide range of potential applications in scientific research.

Scientific Research Applications

Methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

methyl 2-[3-(1-phenyltetrazol-5-yl)sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-26-17(25)14-9-5-6-10-15(14)19-16(24)11-12-27-18-20-21-22-23(18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTZYKWCQWEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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